molecular formula C4H8O3 B010889 (R)-2-Hydroxybutanoic acid CAS No. 20016-85-7

(R)-2-Hydroxybutanoic acid

Cat. No. B010889
CAS RN: 20016-85-7
M. Wt: 104.1 g/mol
InChI Key: AFENDNXGAFYKQO-GSVOUGTGSA-N
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Description

Synthesis Analysis

The synthesis of (R)-2-Hydroxybutanoic acid involves several biochemical pathways, including the fermentation process in which carbohydrates are converted into lactic acid by lactic acid bacteria. This process is vital for producing various dairy products. Additionally, chemical synthesis methods have been developed to produce lactic acid, involving catalytic reactions that convert renewable resources into this valuable chemical compound.

Molecular Structure Analysis

(R)-2-Hydroxybutanoic acid's molecular structure is characterized by its chiral center, which gives rise to its optical isomers, L-(+)-lactic acid and D-(-)-lactic acid. The presence of a hydroxyl group adjacent to the carboxylic acid group contributes to its chemical reactivity and solubility in water. The structure-activity relationships of hydroxycinnamic acids, closely related compounds, have been extensively studied, indicating that specific structural features are crucial for their biological activity (Razzaghi-Asl et al., 2013).

Scientific Research Applications

  • Cation Transport and Membrane Channels : Oligomers of (R)-3-hydroxybutanoic acid enhance cation transport across bulk liquid organic membranes, which supports their potential role in cell membrane ion channels (Bürger & Seebach, 1993).

  • Complex Formation in Aqueous Solution : Dimeric (R)-3-hydroxybutanoic acid forms an inclusion complex with β-cyclodextrin in aqueous solution. The carboxy end-group occupies the narrow side of the β-CD cavity (Li, Uzawa & Doi, 1998).

  • Enantiomeric Conversion and Derivative Synthesis : (R)-3-hydroxybutanoic acid can be converted to its (S)-enantiomer and its lactone, (-)-(S)-4-methylixetan-2-one. This provides enantiomerically pure derivatives from the biopolymer PHB (Griesbeck & Seebach, 1987).

  • Synthesis of Complex Cyclic Oligomers : Cyclic oligomers of (R)-3-hydroxybutanoic acid can be prepared with varying degrees of complexity, which allows for the synthesis of various compounds with potential applications in different fields (Plattner et al., 1993).

  • Film Crystallization and Enzymatic Degradability : Melt-crystallized films of copolymers of (R)-3-hydroxybutyric acid with different hydroxyalkanoic acids show increased solid-state structures and enzymatic degradabilities (Abe, Doi, Aoki & Akehata, 1998).

  • Direct Degradation and Chloroform Production : Direct degradation of the biopolymer poly(R)-3-hydroxybutyric acid to (R)-3-hydroxybutanoic acid and its methyl ester produces chloroform, a highly toxic and cancer suspect agent (Seebach, Beck, Breitschuh & Job, 2003).

  • Chiral Secondary Structure in Solutions : The oligomers of (R)-3-hydroxybutanoic acid display a chiral secondary structure, providing insights into the conformation of the chain (Rueping et al., 2001).

  • Synthesis of Optically Pure Acids : An efficient method produces optically pure 3-hydroxybutanoic acid and its homologues by enantioface differentiating hydrogenation (Kikukawa et al., 1987).

  • Biocatalytic Synthesis of Amino Acids : (S)- and (R)-2-amino-4-hydroxybutanoic acid are synthesized using a biocatalytic one-pot cyclic cascade, achieving high yields and chiral purity (Hernández et al., 2017).

Future Directions

: Chemistry LibreTexts: Absolute Configuration and the ® and (S) System : Tokyo Chemical Industry Co., Ltd.: ®-2-Hydroxy-3-methylbutanoic Acid

properties

IUPAC Name

(2R)-2-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFENDNXGAFYKQO-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311184
Record name (R)-2-Hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Hydroxybutanoic acid

CAS RN

20016-85-7
Record name (R)-2-Hydroxybutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20016-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxybutyric acid, (-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-Hydroxybutanoic acid
Source EPA DSSTox
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Record name (2R)-2-hydroxybutanoic acid
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Record name 2-HYDROXYBUTYRIC ACID, (-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
A Ghanbari, RE Prud'homme - Polymer, 2017 - Elsevier
… chain of P (2HB) yields, as in the case of polylactide, two stereoregular enantiomers, namely poly (S-2-hydroxybutanoic acid) [P(S single bond 2HB)] and poly (R-2-hydroxybutanoic acid…
Number of citations: 12 www.sciencedirect.com
F Liu, C Li - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
A concise synthesis of (S)-14-azacamptothecin has been accomplished in 8 steps from commercially available (R)-2-hydroxybutanoic acid. The key strategy involved in this synthesis is …
Number of citations: 6 pubs.rsc.org
J YoungáKim - Journal of the Chemical Society, Chemical …, 1991 - pubs.rsc.org
Several (R)-2-hydroxy acids have been prepared in high optical purities and good yields using D-lactate dehydrogenase (Staphylococcus epidermidis) as the catalyst. …
Number of citations: 36 pubs.rsc.org
HK Chenault, MJ Kim, A Akiyama… - The Journal of …, 1987 - ACS Publications
This paper compares several routes to enantiomerically enriched 1-butene oxide (1) in which resolution is achieved by using an enzymatic reaction (Scheme I). This research had two …
Number of citations: 40 pubs.acs.org
JC Aponte, JE Elsila, JE Hein… - … & Planetary Science, 2020 - Wiley Online Library
The abundances, relative distributions, and enantiomeric and isotopic compositions of amines, amino acids, and hydroxy acids in Miller Range (MIL) 090001 and MIL 090657 …
Number of citations: 25 onlinelibrary.wiley.com
JJ Cabezas Giménez - 2016 - diposit.ub.edu
Marine dinoflagellates of the genus Amphidinium produce a great diversity of secondary metabolites, among them macrolides with very diverse and interesting structures, such as …
Number of citations: 0 diposit.ub.edu
HK Chenault, MJ Kim, A Akiyama, TMES Simon… - …, 1983 - projects.iq.harvard.edu
This paper compares several routes to enantiomerically enriched l-butene oxide (1) in which resolution is achieved by using an enzymatic reaction (Scheme I). This research had two …
Number of citations: 4 projects.iq.harvard.edu
H Kikukawa, S Shimizu, N Ota, Y Yasohara, N Ito… - Biocatalysis and …, 2019 - Elsevier
In this study, we attempted to achieve efficient synthesis of (S)-form 2-(hydroxymethyl)-2-methylbutanoic acid (HMMBA) from 2-ethyl-2-methyl-1,3-propanediol (EMPD) using an …
Number of citations: 4 www.sciencedirect.com
MJ Kim - 1987 - search.proquest.com
Syntheses of nucleoside triphosphates from nucleoside monophosphates (adenosine 5$\sp\prime $-triphosphate from adenosine 5$\sp\prime $-monophosphate and ribavirin 5$\sp\…
Number of citations: 0 search.proquest.com
D Tobia, B Rickborn - The Journal of Organic Chemistry, 1987 - ACS Publications
1 OEt H 3.8> 99 2 Me H 2.2 97 3 n-Bu H 1.8> 97 4 HH 1 96 5 Ph H 0.77> 99 6 OEt SiMea 0.25> 99 7 Ph Ph 0.088> 99 8 SiMe3 SiMea 0.023> 99 hydrolysis or retro-Diels-Alder reactions…
Number of citations: 50 pubs.acs.org

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